molecular formula C10H9BrO2 B8066046 (E)-METHYL 3-(3-BROMOPHENYL)ACRYLATE CAS No. 3650-77-9

(E)-METHYL 3-(3-BROMOPHENYL)ACRYLATE

Cat. No.: B8066046
CAS No.: 3650-77-9
M. Wt: 241.08 g/mol
InChI Key: GPBINNSHRSTZQE-UHFFFAOYSA-N
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Description

(E)-METHYL 3-(3-BROMOPHENYL)ACRYLATE is an organic compound with the molecular formula C10H9BrO2. It is a derivative of cinnamic acid, where the hydrogen atom at the third position of the phenyl ring is replaced by a bromine atom, and the carboxylic acid group is esterified with methanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-METHYL 3-(3-BROMOPHENYL)ACRYLATE can be synthesized through several methods. One common approach involves the bromination of methyl cinnamate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the third position of the phenyl ring.

Another method involves the Heck reaction, where 3-bromo-benzaldehyde is reacted with methyl acrylate in the presence of a palladium catalyst and a base such as triethylamine. This reaction is carried out under an inert atmosphere, typically at elevated temperatures .

Industrial Production Methods

Industrial production of methyl 3-bromo-cinnamate often employs the bromination method due to its simplicity and cost-effectiveness. The process involves large-scale bromination of methyl cinnamate using bromine in the presence of a suitable solvent such as dichloromethane. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Mechanism of Action

The mechanism of action of methyl 3-bromo-cinnamate depends on its specific application. In biological systems, it may exert its effects by interacting with cellular targets such as enzymes or receptors. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes . In chemical reactions, the bromine atom and ester group provide reactive sites for various transformations, enabling the synthesis of diverse compounds .

Properties

IUPAC Name

methyl 3-(3-bromophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBINNSHRSTZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288390
Record name Methyl 3-(3-bromophenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3650-77-9
Record name Methyl 3-(3-bromophenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3650-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(3-bromophenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 50.0 g (220 mmol, Aldrich) of 3-bromocinnamic acid in 1 L sieve-dried methanol (Burdick & Jackson), stirred at 0° C., was added dropwise a solution of acidic methanol (prepared by the addition of 2.5 mL acetyl chloride to 250 mL methanol). The reaction
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 3-bromobenzaldehyde (10 g) and methoxy-carbonylmethylenetriphenylphosphine (20 g) was added toluene (150 ml), and the mixture was refluxed under nitrogen atmosphere for 2 hours. The solvent was evaporated, and the organic layer was washed with water and saturated sodium chloride solution, and dried with anhydrous magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column (ethyl acetate/hexane) to give methyl 3-bromocinnamate (10.7 g) as colorless crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Reaction of 3-bromocinnamic acid (22.72 g) with methyl lodide (21.3 g) as described in Example 1 gave the title ester (19.5 g, 81%) as a white solid mp (methanol) 62°-65° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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22.72 g
Type
reactant
Reaction Step Two
Name
Yield
81%

Synthesis routes and methods IV

Procedure details

Trimethylsilyl chloride (5.6 ml) was added dropwise to a stirred solution of m-bromocinnamic acid (5.0 g, 22 mmol) in methanol (110 ml). After 4 h, the mixture was evaporated to give product as a white solid, M+ 242; 360 MHz 1H n.m.r (CDCl3) 7.67 (1H, s), 7.60 (1H, d, J 16 Hz), 7.50 (1H, d, J 7.9 Hz), 7.43 (1H, d, J 7.9 Hz), 7.26 (1H, d, J 15.6 Hz), 6.43 (1H, d, J 16.1 Hz), 3.81 (3H, s).
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

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